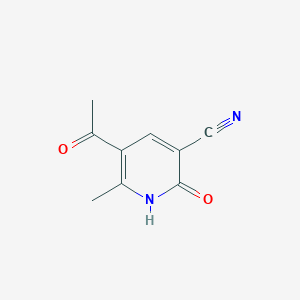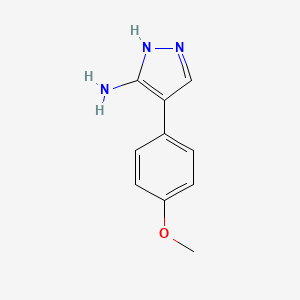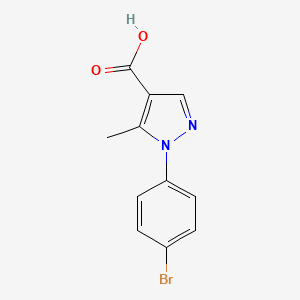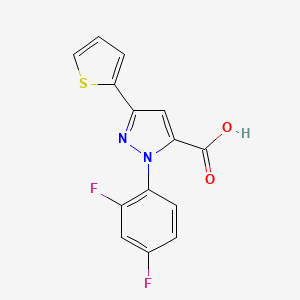
2-(3,4,5-Trimethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trimethoxyphenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives are often explored for their potential therapeutic effects, including antidepressant and antianxiety activities. The trimethoxyphenyl moiety suggests the presence of methoxy groups that could influence the compound's interaction with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions and cyclization. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehyde, followed by cyclization with hydroxylamine hydrochloride to form an isoxazoline. This intermediate was then subjected to Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivative . Although the exact synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The trimethoxyphenyl group attached to the piperazine ring suggests that the compound would have three methoxy groups (-OCH3) on the phenyl ring, which could affect its electronic and steric properties. The structure of related compounds has been confirmed using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those involved in their synthesis. The presence of the trimethoxyphenyl group could also influence the reactivity of the compound, potentially affecting its metabolic pathways. For example, the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm their structures, indicating that such compounds can be metabolized in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)piperazine would be influenced by the piperazine core and the trimethoxyphenyl substituent. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The pharmacological evaluation of related compounds has shown significant antidepressant and antianxiety activities, which could be attributed to their chemical properties and how they interact with biological targets .
Wissenschaftliche Forschungsanwendungen
CNS Pharmacology
Research on 2-(3,4,5-Trimethoxyphenyl)piperazine and its analogues has revealed significant effects on the central nervous system (CNS). A study by Majchrzak et al. (1983) found that derivatives of 2-(3,4,5-Trimethoxyphenyl)piperazine showed sedative activity, indicating their potential in modifying CNS activity (Majchrzak et al., 1983).
Anticancer Properties
Several studies have investigated the anticancer properties of compounds related to 2-(3,4,5-Trimethoxyphenyl)piperazine. For example, Wang et al. (2009) discovered that a trisubstituted piperazine derivative induced apoptosis in human Burkitt's lymphoma cells (Wang et al., 2009). Jadala et al. (2019) synthesized Combretastatin-A4 Carboxamidest that mimicked sulfonyl piperazines, showing significant antiproliferative activity against various human cancer cell lines (Jadala et al., 2019).
Modulation of Receptors
Trimetazidine, a derivative of 2-(3,4,5-Trimethoxyphenyl)piperazine, was found to modulate AMPA/kainate receptors in rat vestibular ganglion neurons, suggesting its role in neuroprotection and modulation of neural receptors (Dayanithi et al., 2007).
Pharmacological Activities
A review by Brito et al. (2018) discussed the central pharmacological activities of piperazine derivatives, including those related to 2-(3,4,5-Trimethoxyphenyl)piperazine, which have applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
In Vitro Antitumor Activity
Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety, showing promise in combating breast cancer cells (Yurttaş et al., 2014).
Cardioprotective Effects
Khan et al. (2010) demonstrated that Trimetazidine, when administered at the onset of reperfusion, ameliorated myocardial dysfunction and injury through activation of specific signaling pathways, showing potential as a cardioprotective agent (Khan et al., 2010).
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIGSBHEDAVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378117 |
Source


|
| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)piperazine | |
CAS RN |
65709-47-9 |
Source


|
| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)



![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)






